molecular formula C12H12BrFO3 B14763844 Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate

Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate

Cat. No.: B14763844
M. Wt: 303.12 g/mol
InChI Key: XSWTWXSUOVGPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperature.

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water), room temperature.

Major Products Formed

    Substitution: Ethyl 3-(4-amino-2-fluoro-5-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-hydroxypropanoate.

    Oxidation: Ethyl 3-(4-bromo-2-fluoro-5-carboxyphenyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromo and fluoro groups on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate: Lacks the methyl group on the phenyl ring.

    Ethyl 3-(4-bromo-5-methylphenyl)-3-oxopropanoate: Lacks the fluoro group on the phenyl ring.

    Ethyl 3-(4-fluoro-5-methylphenyl)-3-oxopropanoate: Lacks the bromo group on the phenyl ring.

The presence of all three substituents (bromo, fluoro, and methyl) in this compound makes it unique and can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H12BrFO3

Molecular Weight

303.12 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H12BrFO3/c1-3-17-12(16)6-11(15)8-4-7(2)9(13)5-10(8)14/h4-5H,3,6H2,1-2H3

InChI Key

XSWTWXSUOVGPFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C(=C1)C)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.